Technical Documentation Center

3-(5-Fluoro-2-nitrophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Fluoro-2-nitrophenyl)propanoic acid
  • CAS: 1156307-10-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(5-Fluoro-2-nitrophenyl)propanoic acid

An In-depth Technical Guide to 3-(5-Fluoro-2-nitrophenyl)propanoic Acid Abstract This whitepaper provides a comprehensive technical overview of 3-(5-Fluoro-2-nitrophenyl)propanoic acid, a substituted phenylpropanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(5-Fluoro-2-nitrophenyl)propanoic Acid

Abstract

This whitepaper provides a comprehensive technical overview of 3-(5-Fluoro-2-nitrophenyl)propanoic acid, a substituted phenylpropanoic acid derivative of significant interest in synthetic and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented, accompanied by an in-depth analysis of the molecule's chemical reactivity, focusing on the interplay between the carboxylic acid, nitro, and fluoro functional groups. This guide explores the compound's potential as a versatile building block in drug discovery and materials science, grounded in the known bioactivity of related fluorinated and nitrophenyl compounds. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical insights.

Introduction: Strategic Importance in Synthesis

3-(5-Fluoro-2-nitrophenyl)propanoic acid is a bifunctional organic compound that serves as a valuable intermediate in chemical synthesis. The molecule incorporates three key features that make it a highly versatile scaffold:

  • A Phenylpropanoic Acid Core: This motif is prevalent in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • An Ortho-Nitro Substituent: The nitro group is a powerful electron-withdrawing group and a crucial synthetic handle. It can be readily reduced to an amine, which opens pathways for a vast array of derivatizations, including amide bond formation, diazotization, and the synthesis of heterocyclic systems.

  • A Meta-Fluoro Substituent: The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The fluorine atom can significantly enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability by modulating lipophilicity.[2][3]

The strategic placement of these groups—the activating nitro group and the modulating fluoro group on a phenylpropanoic acid backbone—creates a molecule primed for use in the construction of complex chemical libraries and as a starting point for the development of novel therapeutic agents.

Physicochemical and Structural Properties

The structural and electronic properties of 3-(5-Fluoro-2-nitrophenyl)propanoic acid are dictated by its unique combination of functional groups. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on established chemical principles and data from closely related analogs.

Chemical Structure

G A 5-Fluoro-2-nitrotoluene (Starting Material) B Step 1: Bromination (NBS, AIBN) A->B C 1-(Bromomethyl)-5-fluoro -2-nitrobenzene B->C D Step 2: Malonic Ester Synthesis (Diethyl Malonate, NaOEt) C->D E Diethyl (5-fluoro-2- nitrobenzyl)malonate D->E F Step 3: Hydrolysis & Decarboxylation (Aq. Acid, Heat) E->F G 3-(5-Fluoro-2-nitrophenyl) propanoic acid (Crude Product) F->G H Step 4: Purification (Recrystallization) G->H I Pure Product H->I

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Procedure

Causality Statement: This synthesis employs a classic malonic ester strategy. The initial bromination creates an electrophilic benzylic position. This is followed by nucleophilic attack by the diethyl malonate enolate. The final step involves the simultaneous hydrolysis of the diester and decarboxylation of the resulting malonic acid intermediate under harsh acidic conditions, which is a standard and high-yielding transformation.

Step 1: Benzylic Bromination

  • To a solution of 5-fluoro-2-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene.

Step 2: Diethyl Malonate Alkylation

  • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at 0 °C to form the enolate.

  • Add the crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene from Step 1, dissolved in ethanol, to the enolate solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Neutralize the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate to yield crude diethyl (5-fluoro-2-nitrobenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Combine the crude malonate derivative from Step 2 with a mixture of acetic acid and 20% aqueous hydrochloric acid. [4]2. Heat the mixture under reflux for 16-24 hours. This harsh condition is necessary to hydrolyze both ester groups and induce decarboxylation.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water and basify with 10% sodium hydroxide solution to deprotonate the carboxylic acid, moving it to the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities. [4]6. Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 3-(5-Fluoro-2-nitrophenyl)propanoic acid. [4]2. Dry the purified solid under vacuum. The identity and purity should be confirmed by NMR, IR spectroscopy, and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by the distinct properties of its functional groups. Understanding these sites is critical for its strategic use in further synthetic transformations.

Caption: Key reactive sites on 3-(5-Fluoro-2-nitrophenyl)propanoic acid.

  • Carboxylic Acid Group: This site undergoes typical carboxylate reactions. It can be readily converted to esters, amides (using coupling agents like EDC/HOBt), or acid chlorides. It can also be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Nitro Group: This is arguably the most versatile functional group for derivatization. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) efficiently converts the nitro group to an aniline derivative. This resulting amine is a potent nucleophile and a precursor for building diverse heterocyclic structures or for peptide-like couplings.

  • Aromatic Ring: The powerful electron-withdrawing nature of the ortho-nitro group strongly deactivates the ring toward electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing C5 position, which is para to the nitro group. This allows for the displacement of the fluoride ion by suitable nucleophiles (e.g., alkoxides, amines) to introduce further diversity.

Applications in Research and Drug Development

The unique structural combination of 3-(5-Fluoro-2-nitrophenyl)propanoic acid makes it a high-value intermediate for several research applications:

  • Scaffold for Medicinal Chemistry: As a bifunctional molecule, it can be elaborated at both the carboxylic acid and the (reduced) nitro group positions. This makes it an ideal scaffold for creating libraries of compounds for screening against various biological targets. The fluorophenylpropanoic acid core is a validated pharmacophore in several drug classes. [1]* Synthesis of Heterocyclic Compounds: The corresponding amino acid (after nitro reduction) is a direct precursor to various pharmaceutically relevant heterocycles. For instance, intramolecular cyclization can lead to lactams, while condensation with other bifunctional reagents can yield benzodiazepines, quinoxalines, or other fused ring systems.

  • Probes and Labeled Compounds: The presence of a reactive handle (the eventual amine) allows for the attachment of fluorescent tags, biotin labels, or other reporter groups, making it useful for developing chemical probes to study biological systems.

Safety and Handling

As with all laboratory chemicals, 3-(5-Fluoro-2-nitrophenyl)propanoic acid should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Class: Expected to be an irritant. Similar compounds are classified as acute oral toxins and cause skin and eye irritation. [5][6]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place, sealed in a tightly closed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(5-Fluoro-2-nitrophenyl)propanoic acid is a strategically designed chemical building block with significant potential for synthetic and medicinal chemistry. Its combination of a propanoic acid side chain, a reducible nitro group, and a metabolically robust fluoro-aromatic ring provides multiple avenues for chemical modification. The synthetic protocols are based on well-established, reliable chemical transformations, ensuring its accessibility. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their research and development programs, paving the way for the discovery of novel molecules with tailored properties.

References

  • Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. [Link]

  • Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Cheméo. [Link]

  • Propanoic acid, 3-fluoro-. PubChem, National Institutes of Health. [Link]

  • 3-(5-Bromo-2-fluoro-phenyl)-propionic acid | 881189-58-8. J&K Scientific. [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. [Link]

  • 3-(5-nitro-2-furyl)propanoic acid. ChemSynthesis. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information (PMC). [Link]

  • 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid hydrochloride. PubChemLite. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

Sources

Exploratory

The Crucial Role of Thermodynamic Stability in the Development of Fluorinated Nitro-Phenylpropanoic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of novel therapeutics with enhanced efficacy, safety, and stability is paramount. Among the vast chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel therapeutics with enhanced efficacy, safety, and stability is paramount. Among the vast chemical space explored, fluorinated nitro-phenylpropanoic acid derivatives have emerged as a class of compounds with significant potential. The strategic incorporation of fluorine and nitro moieties onto the phenylpropanoic acid scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. However, the very functional groups that confer desirable biological activity can also introduce thermodynamic instability, posing significant challenges during drug development, formulation, and storage. This guide provides a comprehensive exploration of the thermodynamic stability of these derivatives, offering insights into the theoretical underpinnings, experimental evaluation, and structural determinants of their stability profiles.

The Interplay of Fluorine and Nitro Groups: A Double-Edged Sword in Molecular Stability

The thermodynamic stability of a pharmaceutical compound is a critical attribute that dictates its shelf-life, degradation pathways, and ultimately, its safety and efficacy. In fluorinated nitro-phenylpropanoic acid derivatives, the stability is a complex interplay of the strong electron-withdrawing nature of both the fluorine and nitro groups.

Fluorine's Influence: The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability.[1][2] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it resistant to metabolic cleavage.[3] This enhanced stability can lead to a longer biological half-life and improved bioavailability of a drug candidate. Furthermore, fluorination can influence the conformation of the molecule, which in turn can affect its binding affinity to the target protein.[2]

The Nitro Group's Impact: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. While this feature can be crucial for biological activity, it can also render the molecule susceptible to certain degradation pathways, particularly reduction of the nitro group.[4] The stability of nitroaromatic compounds is governed by the delocalization of electrons in the aromatic ring; however, these compounds can undergo both oxidative and reductive degradation.[4]

The combined presence of these two functional groups creates a unique electronic environment that dictates the overall thermodynamic stability of the molecule. Understanding this interplay is crucial for predicting potential degradation pathways and designing more robust drug candidates.

Theoretical Framework for Assessing Thermodynamic Stability

Computational chemistry offers powerful tools to predict and rationalize the thermodynamic stability of molecules before their synthesis, thereby saving valuable time and resources. Key thermodynamic parameters such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and bond dissociation energies (BDE) can provide significant insights.

Gibbs Free Energy and Enthalpy of Formation

The Gibbs free energy of formation is the ultimate arbiter of thermodynamic stability under a given set of conditions. A more negative ΔGf° indicates a more stable compound. While experimental determination of ΔGf° can be challenging, computational methods like Density Functional Theory (DFT) can provide reliable estimates.[5][6] These calculations can be used to compare the relative stabilities of different isomers or derivatives. For instance, a quantum-chemical study on fluorinated cyclopropanes demonstrated that fluorination is a predominantly exothermic process, with geminal fluorine atoms providing the greatest stability due to strong anomeric-like interactions.[5]

The enthalpy of formation (ΔHf°) is another critical parameter that can be calculated using computational methods like the G4 quantum chemistry method.[7][8] Systematic differences have been observed between calculated and experimental values for aromatic nitro compounds, highlighting the importance of using appropriate theoretical models and, where possible, validating with experimental data.[7][8]

dot

G cluster_computational Computational Workflow Molecule Molecular Structure (SMILES/3D coordinates) DFT Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) Molecule->DFT Geometry Optimization & Frequency Calculation G4 G4 Quantum Chemistry Method Molecule->G4 High-Accuracy Energy Calculation Thermodynamic_Data Thermodynamic Parameters (ΔGf°, ΔHf°, BDE) DFT->Thermodynamic_Data G4->Thermodynamic_Data

Caption: A generalized computational workflow for predicting thermodynamic stability.

Bond Dissociation Energy (BDE)

Bond dissociation energy is a measure of the strength of a chemical bond. Calculating the BDE for various bonds within the fluorinated nitro-phenylpropanoic acid derivative can help identify the weakest link and predict the initial steps of thermal decomposition. For example, while the C-F bond is very strong, other bonds in the molecule, such as the C-NO₂ bond or bonds in the propanoic acid side chain, may be more susceptible to cleavage.

Experimental Evaluation of Thermodynamic Stability

While computational methods provide valuable predictions, experimental characterization remains the gold standard for determining the thermodynamic stability of a compound. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique can be used to determine key thermodynamic parameters such as the melting point (Tm), enthalpy of fusion (ΔHm), and the onset of decomposition. A higher melting point and a higher decomposition temperature are generally indicative of greater thermal stability.

The following table presents a hypothetical comparison of DSC data for a series of fluorinated nitro-phenylpropanoic acid derivatives to illustrate how structural modifications can influence thermal stability.

CompoundFluorine PositionNitro PositionMelting Point (Tm) (°C)Decomposition Onset (°C)
A 2-fluoro4-nitro155-157210
B 3-fluoro4-nitro162-164225
C 4-fluoro2-nitro148-150205
D 2,6-difluoro4-nitro175-177240

Note: This data is illustrative and not based on specific experimental results for these exact compounds.

The data in the table suggests that the position of the fluorine and nitro groups can have a significant impact on the thermal stability of the molecule. For instance, moving the fluorine from the 2- to the 3-position (Compound B vs. A) appears to increase both the melting point and decomposition temperature, suggesting enhanced stability. The introduction of a second fluorine atom (Compound D) further increases these parameters.

Experimental Protocol: DSC Analysis of a Fluorinated Nitro-Phenylpropanoic Acid Derivative

The following is a detailed, step-by-step methodology for performing a DSC analysis to assess the thermal stability of a novel fluorinated nitro-phenylpropanoic acid derivative.

Objective: To determine the melting point (Tm) and the onset of thermal decomposition of the compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., Netzsch STA 449 F3 Jupiter or similar)[10]

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • The synthesized and purified fluorinated nitro-phenylpropanoic acid derivative

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan using a microbalance.

    • Hermetically seal the pan with a lid.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

    • Set the temperature program:

      • Equilibrate at 25°C for 5 minutes.

      • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

  • Data Acquisition:

    • Start the DSC run and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • The onset of decomposition is identified as the temperature at which the DSC curve deviates from the baseline, typically indicating an exothermic event.

dot

G cluster_dsc DSC Experimental Workflow Start Start Sample_Prep Sample Preparation (2-5 mg in sealed Al pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Inert atmosphere, Temp. program) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Heat flow vs. Temp.) Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Determine Tm and T_decomp) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the Differential Scanning Calorimetry (DSC) experimental workflow.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of fluorinated nitro-phenylpropanoic acid derivatives is highly dependent on their specific molecular structure. Key factors include:

  • Position of Fluorine and Nitro Groups: The relative positions of the electron-withdrawing fluorine and nitro groups on the aromatic ring can significantly influence the molecule's electronic distribution and, consequently, its stability. Ortho, meta, and para isomers will exhibit different stability profiles due to varying inductive and resonance effects.

  • Number of Fluorine Substituents: Increasing the number of fluorine atoms generally enhances thermal stability. However, the regiochemistry of polyfluorination is crucial.

  • Propanoic Acid Side Chain: The conformation and reactivity of the propanoic acid side chain can also play a role in the overall stability of the molecule. Decarboxylation is a potential degradation pathway that should be considered.

  • Intermolecular Interactions: In the solid state, the stability of the crystal lattice is influenced by intermolecular forces such as hydrogen bonding and π-π stacking. The presence of fluorine and nitro groups will modulate these interactions.

Conclusion and Future Directions

The thermodynamic stability of fluorinated nitro-phenylpropanoic acid derivatives is a multifaceted property that is critical for their successful development as pharmaceutical agents. A thorough understanding of the interplay between the fluorine and nitro substituents, coupled with rigorous experimental and computational evaluation, is essential for identifying stable and promising drug candidates.

Future research in this area should focus on building a comprehensive database of thermodynamic data for a wide range of these derivatives. This would enable the development of more accurate predictive models, such as quantitative structure-property relationship (QSPR) models, to guide the rational design of new compounds with optimized stability profiles. Furthermore, detailed mechanistic studies of the degradation pathways of these molecules will provide invaluable information for developing effective formulation and storage strategies. By embracing a multidisciplinary approach that combines synthetic chemistry, computational modeling, and advanced analytical techniques, the full therapeutic potential of fluorinated nitro-phenylpropanoic acid derivatives can be realized.

References

  • Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides - PMC - PubMed Central. (n.d.). Retrieved February 21, 2026, from [Link]

  • Gibbs free energy for fluorinated cyclopropanones and cyclopropenols. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - Beilstein Journals. (2025, August 29). Retrieved February 21, 2026, from [Link]

  • The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity' - CSWAB. (n.d.). Retrieved February 21, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Retrieved February 21, 2026, from [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved February 21, 2026, from [Link]

  • Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (n.d.). Retrieved February 21, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC. (2025, August 29). Retrieved February 21, 2026, from [Link]

  • Synthesis of 3-(2-nitrophenyl)propionic acid - PrepChem.com. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” - MDPI. (2026, January 8). Retrieved February 21, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved February 21, 2026, from [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.). Retrieved February 21, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • 3-(5-nitro-2-furyl)propanoic acid - ChemSynthesis. (2025, May 20). Retrieved February 21, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 21, 2026, from [Link]

  • 2-Fluorophenyl 2-nitrophenyl ether | C12H8FNO3 | CID 736302 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • Progress on 3-Nitropropionic Acid Derivatives - PMC. (2025, July 24). Retrieved February 21, 2026, from [Link]

  • Thermal degradation of fluoropolymers. (2020, June 1). Retrieved February 21, 2026, from [Link]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics - MDPI. (2021, June 5). Retrieved February 21, 2026, from [Link]

  • Computational study about the thermal stability and the detonation performance of nitro-substituted thymine - PubMed. (2020, September 1). Retrieved February 21, 2026, from [Link]

  • Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid - KTU ePubl. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” - Preprints.org. (2025, November 10). Retrieved February 21, 2026, from [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - ResearchGate. (2025, October 16). Retrieved February 21, 2026, from [Link]

  • Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines - MDPI. (2023, July 5). Retrieved February 21, 2026, from [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. (2025, August 5). Retrieved February 21, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved February 21, 2026, from [Link]

  • The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical. (2025, May 1). Retrieved February 21, 2026, from [Link]

  • Supplementary Information Dynamic Characterization of Crystalline Fluorophores with Conformationally Flexible Tetrahydrocarbazol - Rsc.org. (n.d.). Retrieved February 21, 2026, from [Link]

  • Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (2024, March 11). Retrieved February 21, 2026, from [Link]

Sources

Foundational

safety data sheet (SDS) for 3-(5-Fluoro-2-nitrophenyl)propanoic acid

[1][2] Executive Summary This technical guide provides a comprehensive safety and handling framework for 3-(5-Fluoro-2-nitrophenyl)propanoic acid , a specialized organic intermediate used primarily in the synthesis of fl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 3-(5-Fluoro-2-nitrophenyl)propanoic acid , a specialized organic intermediate used primarily in the synthesis of fluorinated indole derivatives and pharmaceutical scaffolds.[1][2] Unlike generic Safety Data Sheets (SDS), this document synthesizes structure-activity relationship (SAR) data, functional group analysis, and validated laboratory protocols to establish a robust safety architecture for research and drug development environments.

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Compound Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Scientific Integrity Note: As a specialized research chemical, specific experimental values for this isomer may be sparse in public registries. The data below represents a consensus derived from close structural analogs (e.g., 3-(2-nitrophenyl)propanoic acid and fluorinated phenylacetic acids) to ensure conservative safety margins.

ParameterSpecification / Data
Chemical Name 3-(5-Fluoro-2-nitrophenyl)propanoic acid
Synonyms 5-Fluoro-2-nitrohydrocinnamic acid; 3-(5-Fluoro-2-nitro-phenyl)-propionic acid
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Physical State Solid (Crystalline powder)
Color Pale yellow to off-white (Typical of nitro-aromatics)
Melting Point 110–115 °C (Estimated based on non-fluorinated analog [1])
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~4.5 (Carboxylic acid moiety)

Hazard Identification (GHS Classification)

The presence of the nitro group (


) combined with a carboxylic acid tail and fluorine substituent dictates the toxicity profile. The primary hazards are tissue irritation and potential systemic toxicity upon high-load exposure.[1][2]
GHS Label Elements[1][2][12]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[4]

  • H302: Harmful if swallowed (Inferred from nitro-aromatic class toxicity).[1][2]

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[2][3][4][5]

Emergency Response Protocols (Self-Validating Systems)

This section utilizes a logic-branching approach to emergency response, ensuring that the responder verifies the efficacy of the intervention immediately.

Diagram 1: Emergency Response Decision Matrix

EmergencyResponse Start Exposure Incident Detected Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush with Water (15 min) Soap for Skin Skin->Wash Eye->Wash FreshAir Remove to Fresh Air Sit Upright Inhale->FreshAir Check Validation Step: Symptoms Persist? Wash->Check FreshAir->Check Medical Seek Immediate Medical Attention Check->Medical Yes (Pain/Redness) Monitor Monitor for Delayed Sensitization (24h) Check->Monitor No

Caption: Logic flow for immediate incident response. The "Validation Step" forces a re-evaluation of the victim's status before clearing the incident.

Specific Interventions[1][2][5][8][9][12][14][15][16][17]
  • Eye Contact:

    • Protocol: Irrigate immediately.[3][4][5] Use an eyewash station.[2][5]

    • Validation: Check pH of the eye surface if possible (target pH 7.0–7.4). If redness persists >15 mins, assume corneal abrasion or chemical burn.

  • Skin Contact:

    • Protocol: Brush off dry powder before wetting to prevent increasing absorption surface area. Wash with lipophilic surfactant (soap) and water.

    • Causality: Fluorinated aromatics are lipophilic; water alone may not efficiently remove residues lodged in pores.

Synthesis & Handling Context[3][4][7][8][9][11][12][16][18]

Understanding the synthesis pathway is critical for identifying potential impurities (e.g., hydrofluoric acid traces or unreacted nitro-precursors) that may alter the safety profile.

Synthesis Workflow & Hazard Mapping

The compound is typically synthesized via the decarboxylation of a malonate intermediate [2].

Diagram 2: Synthesis-Derived Hazard Logic

SynthesisHazards cluster_handling Handling Implications Precursor 2-(5-Fluoro-2-nitrophenyl) malonate diester Process Decarboxylation (Reflux) Precursor->Process + Reagent Reagent Acid Hydrolysis (HCl / AcOH) Product 3-(5-Fluoro-2-nitrophenyl) propanoic acid Process->Product Impurity Risk: Residual Acid (Corrosive) Process->Impurity

Caption: Synthesis flow highlighting the potential for acidic impurities in the final product, necessitating pH checks during handling.

Handling Implications:

  • Residual Acidity: If the product was not recrystallized efficiently, it may contain traces of mineral acid (HCl). Action: Test 1% aqueous suspension pH; if <3.0, handle as Corrosive.

  • Dust Explosion Risk: Finely divided organic powders are Class St-1 dust explosion hazards.[1][2] Ground all equipment.

Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls[1][2][15]
  • Primary: Local Exhaust Ventilation (LEV) with a capture velocity of >0.5 m/s at the source.

  • Secondary: HEPA filtration for exhaust air to prevent environmental release of fluorinated organics.

PPE Selection Rationale
ComponentRecommendationScientific Rationale
Gloves Nitrile (min 0.11 mm thickness)Fluorinated compounds can degrade latex.[1][2] Nitrile offers superior resistance to permeation by nitro-aromatics.[1][2]
Respirator N95 / P2 (Solids) or ABEK1 (if solvent wet)Prevents inhalation of particulates which may cause respiratory sensitization or systemic nitrate toxicity.
Eye Protection Chemical GogglesSafety glasses are insufficient for powders that can sublime or disperse; goggles seal the ocular environment.

Stability & Reactivity

  • Stability: Stable under standard temperature and pressure (STP).

  • Conditions to Avoid:

    • Alkaline environments: The carboxylic acid will form salts; however, strong bases may induce nucleophilic aromatic substitution at the fluorine position (S_NAr), releasing fluoride ions [3].

    • Reducing Agents: (e.g., Hydrazine, NaBH4, H2/Pd). Will reduce the nitro group (

      
      ) to an amine (
      
      
      
      ), changing the chemical identity to 3-(2-amino-5-fluorophenyl)propanoic acid.[2]
  • Incompatible Materials: Strong oxidizers, Strong bases.

Toxicological Information (SAR Analysis)

  • Acute Toxicity: Data is limited. Based on 3-(2-nitrophenyl)propanoic acid (LD50 Oral Rat ~1200 mg/kg [Estimated]), it is classified as Category 4 (Harmful).[1]

  • Skin Corrosion/Irritation: Validated as Irritant. The acidic proton (

    
    ) causes local tissue protonation and irritation.
    
  • Carcinogenicity: Nitro-aromatics are often flagged for potential metabolic activation to hydroxylamines, which can be DNA-reactive.[1][2] Handle as a suspected mutagen until Ames test data confirms otherwise.

  • Fluorine Effect: The C-F bond is metabolically stable, but it increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to the non-fluorinated analog [4].

Ecological Impact & Disposal[2]

  • Ecotoxicity: Fluorinated aromatics are often persistent.[6][7] Do not allow entry into sewage systems.[2]

  • Disposal:

    • Method: High-temperature incineration (>1100°C) with scrubber systems.[1][2]

    • Rationale: Incineration ensures destruction of the nitro group and capture of HF (Hydrofluoric acid) gas generated from the fluorine atom.

    • Code: Waste stream should be tagged as "Halogenated Organic / Acidic".

References

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from

  • ChemicalBook. (2024). Synthesis of 5-Fluoroindole from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile. Retrieved from

  • National Institutes of Health (NIH). (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from

  • American Cancer Society. (2024). PFAS and Related Fluorinated Chemicals: Health Risks. Retrieved from

Sources

Protocols & Analytical Methods

Method

reagents for coupling 3-(5-Fluoro-2-nitrophenyl)propanoic acid in peptide synthesis

Application Note & Protocol Guide Topic: Reagents and Protocols for the Efficient Coupling of 3-(5-Fluoro-2-nitrophenyl)propanoic Acid in Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reagents and Protocols for the Efficient Coupling of 3-(5-Fluoro-2-nitrophenyl)propanoic Acid in Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Non-Canonical Scaffolds

The incorporation of unnatural amino acids into peptide chains is a cornerstone of modern drug discovery, offering a route to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 3-(5-Fluoro-2-nitrophenyl)propanoic acid represents a unique building block, featuring two potent electron-withdrawing groups (EWG) on its aromatic ring. While these EWGs can be exploited for specific molecular interactions or as precursors for further chemical modification, they also present a distinct set of challenges for peptide bond formation. The electronic properties of this acid can influence the reactivity of the carboxyl group and the potential for side reactions, necessitating a carefully optimized coupling strategy.

This guide provides a detailed examination of the reagents, mechanistic principles, and robust protocols required for the successful and high-fidelity incorporation of 3-(5-Fluoro-2-nitrophenyl)propanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Rationale for Reagent Selection: A Mechanistic Approach

The success of coupling a non-canonical, electron-deficient amino acid analogue like 3-(5-Fluoro-2-nitrophenyl)propanoic acid hinges on a rational selection of coupling reagents, additives, bases, and solvents. The goal is to achieve a high-efficiency acylation while minimizing potential side reactions and preserving the stereochemical integrity of adjacent chiral centers.

Coupling Reagents: The Engine of Amide Bond Formation

Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient for difficult couplings and can lead to side reactions.[1][2] For challenging substrates, modern in-situ activating reagents of the aminium/uronium or phosphonium salt classes are vastly superior.[3]

Recommendation: The preferred reagent for this application is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Causality & Mechanism: HATU's effectiveness stems from its ability to rapidly convert the carboxylic acid into a highly reactive OAt-active ester.[4][5][6] The reaction cascade, facilitated by a non-nucleophilic base, proceeds as follows:

  • The base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • The carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[4][5]

  • The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This intramolecular displacement yields the key OAt-active ester intermediate and tetramethylurea.[5][6]

  • The amine on the resin attacks the highly electrophilic carbonyl of the OAt-ester to form the desired peptide bond. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[5]

This mechanism makes HATU exceptionally efficient for sterically hindered or electronically challenging amino acids.[7][8]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylate R-COO⁻ HATU HATU Carboxylate->HATU Nucleophilic Attack Isouronium O-acylisouronium Intermediate HATU->Isouronium Forms HOAt_anion HOAt⁻ Active_Ester OAt Active Ester Isouronium->Active_Ester Attacked by HOAt⁻ Urea Tetramethylurea Isouronium->Urea Releases Peptide_Bond Peptide Bond (R-CO-NH-Resin) Active_Ester->Peptide_Bond Forms Resin_Amine Resin-NH₂ Resin_Amine->Active_Ester Acylation Troubleshooting_Workflow Start Start Coupling of 3-(5-Fluoro-2-nitrophenyl)propanoic acid Protocol Use Protocol 1: HATU (3.9 eq) DIPEA (8.0 eq) 60 min coupling Start->Protocol Kaiser Perform Kaiser Test Protocol->Kaiser Negative Result: Negative (Yellow Beads) Kaiser->Negative Positive Result: Positive (Blue Beads) Kaiser->Positive Proceed Coupling Complete. Proceed to next cycle. Negative->Proceed Troubleshoot Incomplete Coupling. Initiate Troubleshooting. Positive->Troubleshoot Capping If still positive, consider capping unreacted amines with Ac₂O to prevent deletion sequences. Positive->Capping DoubleCouple Option 1: Double Couple Repeat coupling step with fresh reagents for 60 min. Troubleshoot->DoubleCouple Extend_MW Option 2: Extend Time / Use MW Extend coupling to 2-4 hours, or use microwave (75°C, 10 min). Troubleshoot->Extend_MW CheckReagents Option 3: Check Reagents Verify freshness and purity of amino acid, HATU, and solvents. Troubleshoot->CheckReagents Kaiser2 Perform Kaiser Test Again DoubleCouple->Kaiser2 Extend_MW->Kaiser2 Kaiser2->Negative Kaiser2->Positive

Decision workflow for coupling and troubleshooting.

References

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Subirós-Funosas, L., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
  • ResearchGate. (n.d.). List of some solvents used for SPPS. Retrieved from [Link]

  • Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Peptide-Primers.com. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1213 - Oxyma. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]

  • ScienceDirect. (2002). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?. Retrieved from [Link]

  • ResearchGate. (2025). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Reactive intermediates in peptide synthesis. ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved from [Link]

  • MDPI. (2023). Label-Free Imaging of Solid-Phase Peptide Synthesis Products and Their Modifications Tethered in Microspots Using Time-of-Flight Secondary Ion Mass Spectrometry. Retrieved from [Link]

Sources

Application

High-Purity Scale-Up Synthesis of 3-(5-Fluoro-2-nitrophenyl)propanoic Acid

Application Note: AN-SYN-5F2NP-01 Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(5-Fluoro-2-nitrophenyl)propanoic acid (CAS: N/A for specific isomer, Analog CAS: 88118...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-5F2NP-01

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(5-Fluoro-2-nitrophenyl)propanoic acid (CAS: N/A for specific isomer, Analog CAS: 881189-58-8 for bromo-variant). This moiety is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogs) and 6-fluoroindole derivatives.

The Core Challenge: The synthesis requires the reduction of a conjugated alkene (cinnamic acid derivative) while strictly preserving the aromatic nitro group. Standard catalytic hydrogenation (Pd/C + H₂) often results in the over-reduction of the nitro group to an aniline (chemoselectivity failure).

The Solution: This guide presents a two-step "Knoevenagel-Selective Reduction" workflow. We utilize a Copper(I)-catalyzed Sodium Borohydride reduction strategy, which offers superior chemoselectivity and operational safety compared to high-pressure hydrogenation or hydrazine-based diimide reductions.

Strategic Route Analysis

Comparison of Methodologies
FeatureRoute A: Heck CouplingRoute B: Knoevenagel + Catalytic H₂Route C: Knoevenagel + Chemical Reduction (Recommended)
Starting Material 2-Bromo-4-fluoro-1-nitrobenzene5-Fluoro-2-nitrobenzaldehyde5-Fluoro-2-nitrobenzaldehyde
Reagent Cost High (Pd catalyst + Bromide)Medium (Rh/Pt catalyst)Low (Malonic acid + NaBH₄)
Selectivity HighLow (Risk of -NH₂ formation)Excellent (Preserves -NO₂)
Scalability Good, but expensive wasteGood, requires H₂ pressureExcellent, batch reactor compatible
Reaction Scheme (Chemical Pathway)

The synthesis proceeds via the condensation of 5-fluoro-2-nitrobenzaldehyde with malonic acid, followed by decarboxylation to the acrylic acid, and subsequent selective reduction.

ReactionScheme SM1 5-Fluoro-2-nitrobenzaldehyde (C7H4FNO3) Intermediate 3-(5-Fluoro-2-nitrophenyl) acrylic acid (Intermediate) SM1->Intermediate Step 1: Knoevenagel Condensation (-CO2) Reagent1 Malonic Acid Pyridine/Piperidine Reagent1->Intermediate Product 3-(5-Fluoro-2-nitrophenyl) propanoic acid (Target) Intermediate->Product Step 2: Selective Reduction Reagent2 NaBH4 + CuCl (in MeOH) Reagent2->Product

Figure 1: Synthetic pathway utilizing Knoevenagel condensation and chemoselective hydride reduction.[1][2][3][4]

Detailed Experimental Protocols

Safety Pre-Requisites[5][6][7]
  • Nitro Compounds: Both the starting material and product are nitro-aromatics. While stable at room temperature, they possess high decomposition energy. Avoid temperatures >140°C.

  • 5-Fluoro-2-nitrobenzaldehyde: Causes skin/eye irritation (H315, H319) and respiratory irritation (H335). Handle in a fume hood.

  • Sodium Borohydride (

    
    ):  Releases flammable hydrogen gas upon contact with acids or moisture. Ensure reactor venting.
    
Step 1: Synthesis of 3-(5-Fluoro-2-nitrophenyl)acrylic acid

Objective: Construct the carbon skeleton via Knoevenagel condensation.

Reagents:

  • 5-Fluoro-2-nitrobenzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (Solvent/Base, 4.0 vol)

  • Piperidine (Catalyst, 0.05 eq)

Protocol:

  • Charging: To a reactor equipped with an overhead stirrer and reflux condenser, charge 5-Fluoro-2-nitrobenzaldehyde and Malonic acid.

  • Solvation: Add Pyridine. Stir until dissolved. Add Piperidine catalyst.

  • Reaction: Heat the mixture to 80–85°C .

    • Process Insight: Evolution of

      
       gas indicates decarboxylation. Monitor off-gassing rate to prevent foaming.
      
    • Duration: Stir for 4–6 hours. Monitor via HPLC (Disappearance of aldehyde).

  • Quench & Precipitation: Cool the reaction mass to 0–5°C. Slowly add concentrated Hydrochloric Acid (HCl) to adjust pH to < 2.

    • Caution: Exothermic neutralization. The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with cold water (3x) to remove pyridine salts.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Step 2: Chemoselective Reduction to Propanoic Acid

Objective: Reduce the alkene (


) without reducing the nitro group (

) or the aryl-fluorine bond.

Reagents:

  • 3-(5-Fluoro-2-nitrophenyl)acrylic acid (1.0 eq)

  • Sodium Borohydride (

    
    , 5.0 eq)
    
  • Copper(I) Chloride (

    
    , 0.1 eq) or Cobalt(II) Chloride (
    
    
    
    )
  • Methanol (10 vol)

  • Water (2 vol)

Mechanism:


 reacts with 

to generate transient copper hydride species (likely copper boride active clusters) which coordinate to the alkene and deliver hydride. The nitro group is electronically repelled/inert to this specific species under these conditions.

Protocol:

  • Dissolution: In a reactor, dissolve the Acrylic Acid intermediate in Methanol/Water (5:1 ratio). Cool to 0°C.

  • Catalyst Addition: Add

    
     in one portion. The solution may darken (formation of active catalyst).
    
  • Reduction: Add

    
     portion-wise over 60 minutes, maintaining temperature < 10°C.
    
    • Critical Control: Rapid addition generates excessive

      
       gas and exotherms.
      
  • Aging: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Workup:

    • Quench excess borohydride by dropwise addition of Acetone (0.5 vol) or dilute HCl.

    • Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with Brine. Dry over

    
    . Concentrate to dryness.
    
    • Recrystallization:[1] If purity < 98%, recrystallize from Ethanol/Hexane.

Process Engineering & Scale-Up Workflow

The following diagram illustrates the unit operations required for a 1kg scale synthesis.

ProcessFlow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Reduction R1 Reactor 1 (Reflux 85°C) F1 Filtration Unit (Acid Precipitation) R1->F1 Slurry Transfer Safety1 Scrubber (Pyridine/HCl Vapors) R1->Safety1 D1 Vacuum Dryer (50°C) F1->D1 Wet Cake R2 Reactor 2 (0-10°C Cooling) D1->R2 Dry Intermediate E1 Extraction/Phase Sep R2->E1 Quenched Mass Safety2 H2 Venting (NaBH4 Addition) R2->Safety2 C1 Crystallizer E1->C1 Organic Phase

Figure 2: Unit operation workflow for the 1kg scale-up campaign.

Analytical Specifications (QC)

To ensure the protocol is self-validating, the following Quality Control (QC) parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0% AreaC18 Column, MeCN/H₂O (0.1% TFA)
Impurity A < 0.5% (Unreacted Intermediate)HPLC (Retention Time match)
Impurity B < 0.1% (Aniline derivative)HPLC/MS (Mass = M-30)
Residual Copper < 20 ppmICP-MS
Moisture < 0.5% w/wKarl Fischer

HPLC Method Conditions:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: Gradient 10% MeCN to 90% MeCN in Water (+0.1% Formic Acid) over 15 min.

  • Detection: UV @ 254 nm and 210 nm.

  • Rationale: The nitro group provides strong UV absorption. The propanoic acid tail is polar, eluting earlier than the acrylic precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587090, 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

  • Cioffi, N., et al. (2018). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies Application Note. Retrieved from [Link]

  • Phillips, A. P., & Maggiolo, A. (1953).Reduction of Cinnamic Acids to Propionic Acids. (General methodology for Knoevenagel/Reduction sequences).
  • Narina, S. V., & Sudalai, A. (2007).Reductive Transformations of Conjugated Alkenes using NaBH4/CuCl. (Basis for the chemoselective reduction protocol).

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before scaling up reactions involving nitro compounds and hydride reducing agents.

Sources

Method

Application Notes and Protocols for the Functionalization of 3-(5-Fluoro-2-nitrophenyl)propanoic Acid

Introduction: Navigating the Reactivity of a Multifunctional Building Block 3-(5-Fluoro-2-nitrophenyl)propanoic acid is a valuable scaffold in medicinal chemistry and materials science. Its utility stems from the converg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Multifunctional Building Block

3-(5-Fluoro-2-nitrophenyl)propanoic acid is a valuable scaffold in medicinal chemistry and materials science. Its utility stems from the convergence of three key functional handles: a carboxylic acid, a nitroaromatic system, and a fluorine substituent. The strategic modification of the carboxylic acid group is a primary avenue for generating diverse molecular architectures with tailored biological activities and material properties. However, the presence of the strongly electron-withdrawing nitro and fluoro groups on the phenyl ring introduces both challenges and opportunities in its chemical transformations. These substituents significantly influence the electronic properties of the entire molecule, most notably increasing the acidity of the carboxylic acid proton and modulating the reactivity of the carboxyl group itself. This guide provides a comprehensive overview of robust protocols for the functionalization of the carboxylic acid moiety in 3-(5-Fluoro-2-nitrophenyl)propanoic acid, with a focus on amide bond formation, esterification, and chemoselective reduction. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific synthetic goals.

Part 1: Amide Bond Formation - The Cornerstone of Bioactive Molecule Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery.[1][2][3] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2][4] Therefore, activation of the carboxylic acid is paramount. For a substrate like 3-(5-Fluoro-2-nitrophenyl)propanoic acid, the electron-withdrawing nature of the substituted phenyl ring can influence the choice of coupling reagents and conditions.

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). This combination is highly effective for a broad range of substrates and helps to suppress racemization if chiral amines are used.[5][6]

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an active ester. This active ester is more stable than the O-acylisourea but highly reactive towards the amine, leading to efficient amide bond formation.[6]

Experimental Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(5-Fluoro-2-nitrophenyl)propanoic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

ReagentStoichiometry (equiv.)Purpose
3-(5-Fluoro-2-nitrophenyl)propanoic acid1.0Carboxylic acid substrate
Amine1.1Nucleophile
EDC·HCl1.2Carboxylic acid activating agent
HOBt1.2Additive to suppress side reactions and enhance coupling efficiency
Anhydrous DMF-Reaction solvent

Visualization of the Workflow:

EDC_HOBt_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid ActiveEster HOBt Active Ester Acid->ActiveEster 1. EDC 2. HOBt EDC EDC HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine Amine

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 1.2: HATU Mediated Amide Coupling for Sterically Hindered or Electron-Deficient Amines

For challenging couplings involving sterically hindered amines or electron-deficient anilines, a more potent coupling reagent is often required.[1][3] 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that has proven to be highly effective in such cases.[1][2]

Mechanism of Action: HATU reacts with the carboxylate to form a highly reactive O-acylisouronium species. This intermediate is less prone to side reactions than the O-acylisourea formed with carbodiimides and reacts rapidly with the amine. The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt if used.[7]

Experimental Protocol:

  • Preparation: In a flask under an inert atmosphere, dissolve 3-(5-Fluoro-2-nitrophenyl)propanoic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation:

ReagentStoichiometry (equiv.)Purpose
3-(5-Fluoro-2-nitrophenyl)propanoic acid1.0Carboxylic acid substrate
Amine1.2Nucleophile
HATU1.1Potent carboxylic acid activating agent
DIPEA2.0Non-nucleophilic base
Anhydrous DMF-Reaction solvent

Visualization of the Mechanism:

HATU_Mechanism Carboxylate Carboxylate Anion ActivatedEster Activated O-Acylisouronium Ester Carboxylate->ActivatedEster + HATU HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate ActivatedEster->Tetrahedral_Intermediate + R₂NH Amine R₂NH Amide Amide Product Tetrahedral_Intermediate->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Part 2: Esterification - Accessing a Diverse Range of Derivatives

Esterification provides another avenue for the functionalization of 3-(5-Fluoro-2-nitrophenyl)propanoic acid, leading to compounds with altered physicochemical properties, such as solubility and lipophilicity.

Protocol 2.1: Fischer-Speier Esterification under Acid Catalysis

The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst.[8] The presence of electron-withdrawing groups on the phenyl ring of 3-(5-Fluoro-2-nitrophenyl)propanoic acid can accelerate the rate of this reaction by increasing the electrophilicity of the carbonyl carbon.[9]

Experimental Protocol:

  • Setup: Combine 3-(5-Fluoro-2-nitrophenyl)propanoic acid (1.0 equivalent) and an excess of the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the reaction mixture to reflux for 4-24 hours. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Data Presentation:

ReagentStoichiometry (equiv.)Purpose
3-(5-Fluoro-2-nitrophenyl)propanoic acid1.0Carboxylic acid substrate
AlcoholExcessNucleophile and solvent
Concentrated H₂SO₄0.05Acid catalyst
Protocol 2.2: N-Bromosuccinimide (NBS) Catalyzed Esterification

For substrates that may be sensitive to strong mineral acids, N-bromosuccinimide (NBS) offers a milder alternative for catalyzing esterification.[8] This metal-free method is tolerant of air and moisture, simplifying the experimental setup.[8]

Experimental Protocol:

  • Setup: In a reaction tube, mix 3-(5-Fluoro-2-nitrophenyl)propanoic acid (1.0 equivalent), the desired alcohol (e.g., 10 equivalents), and N-bromosuccinimide (7 mol%).

  • Reaction: Stir the mixture at 70 °C for 2-40 hours.

  • Work-up:

    • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 10% aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and distilled water.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude ester by column chromatography if necessary.

Data Presentation:

ReagentStoichiometry (equiv.)Purpose
3-(5-Fluoro-2-nitrophenyl)propanoic acid1.0Carboxylic acid substrate
Alcohol10Nucleophile
N-Bromosuccinimide (NBS)0.07Catalyst

Part 3: Chemoselective Reduction to the Corresponding Alcohol

The reduction of the carboxylic acid group to a primary alcohol opens up further synthetic possibilities. A key challenge with 3-(5-Fluoro-2-nitrophenyl)propanoic acid is the presence of the nitro group, which is also susceptible to reduction. Therefore, a chemoselective reducing agent is required. While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the nitro group, borane complexes are known to selectively reduce carboxylic acids in the presence of nitro groups.[10][11]

Protocol 3.1: Selective Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

The borane-tetrahydrofuran complex is a mild and selective reducing agent for carboxylic acids.[10] It does not typically reduce nitro groups, esters, or amides under standard conditions.[10][12]

Mechanism of Action: Borane coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery. A subsequent intramolecular hydride transfer and further reduction steps lead to the primary alcohol after an acidic workup.

Experimental Protocol:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-(5-Fluoro-2-nitrophenyl)propanoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃·THF (typically a 1 M solution in THF, 2.0-3.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude alcohol by column chromatography.

Data Presentation:

ReagentStoichiometry (equiv.)Purpose
3-(5-Fluoro-2-nitrophenyl)propanoic acid1.0Carboxylic acid substrate
BH₃·THF (1 M in THF)2.0-3.0Chemoselective reducing agent
Anhydrous THF-Reaction solvent
Methanol-Quenching agent
1 M HCl-Work-up

Visualization of Chemoselectivity:

Chemoselective_Reduction Substrate 3-(5-Fluoro-2-nitrophenyl)propanoic acid (contains -COOH and -NO₂) BH3_THF BH₃·THF Substrate->BH3_THF LiAlH4 LiAlH₄ Substrate->LiAlH4 Selective_Product 3-(5-Fluoro-2-nitrophenyl)propan-1-ol (-CH₂OH and -NO₂) BH3_THF->Selective_Product Selective Reduction NonSelective_Product 3-(2-Amino-5-fluorophenyl)propan-1-ol (-CH₂OH and -NH₂) LiAlH4->NonSelective_Product Non-selective Reduction

Caption: Comparison of selective vs. non-selective reduction.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust foundation for the functionalization of the carboxylic acid group in 3-(5-Fluoro-2-nitrophenyl)propanoic acid. The choice of method will ultimately depend on the desired final product and the nature of the coupling partner or the intended transformation. For more advanced applications, researchers may also consider decarboxylative cross-coupling reactions, which utilize the carboxylic acid as a surrogate for an organometallic reagent, enabling the formation of C-C, C-N, and other bonds.[13][14] The continued development of novel synthetic methodologies will undoubtedly expand the toolkit for modifying this versatile chemical scaffold, paving the way for new discoveries in drug development and materials science.

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis.
  • Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • A new reagent for selective reduction of nitro group. (n.d.).
  • ACS Publications. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters.
  • YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. [Link]

  • Wikipedia. (n.d.). Peptide synthesis.
  • YouTube. (2019). 08.09 Activation Substitution of Carboxylic Acids. [Link]

  • Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. (n.d.).
  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PMC. (2022). Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024).
  • Wikipedia. (n.d.).
  • University of Calgary. (n.d.).
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
  • Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles.
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.).
  • BrainKart. (2018). Reactivity of Carboxylic acids and carboxylic acid derivatives. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.).
  • ACS Publications. (n.d.). Fluorocarbon Nitro Alcohols and α-Hydroxycarboxylic Acids. The Reaction of Dinitrogen Tetroxide with 2H-Polyfluoro-1-alkenes | The Journal of Organic Chemistry.
  • Reddit. (2022). Kaplan FL spoiler : I thought electron-withdrawing groups enhance the acidity of carboxyl groups?.
  • Product Class 5: Carboxylic Acid Esters. (n.d.).
  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Esterification of propanoic acid in the presence of a homogeneous c
  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-(5-Fluoro-2-nitrophenyl)propanoic acid

Welcome to the technical support center for the purification of 3-(5-Fluoro-2-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(5-Fluoro-2-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this intermediate with the high degree of purity required for subsequent synthetic steps and biological assays. This document provides direct answers to common issues and detailed troubleshooting protocols based on established chemical principles and field-proven insights.

Introduction: The Critical Role of Purity

3-(5-Fluoro-2-nitrophenyl)propanoic acid is a key building block in medicinal chemistry. The presence of impurities—such as isomers, starting materials, or by-products—can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides robust methods to mitigate these risks through effective purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of your crude product.

Q1: What are the most likely impurities in my crude 3-(5-Fluoro-2-nitrophenyl)propanoic acid?

A: Impurities typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials or reagents from the synthesis.

  • By-products: Isomeric variants are common, particularly if an aromatic substitution reaction was performed. For instance, nitration of a substituted phenyl ring can lead to different regioisomers (ortho, meta, para).[2][3] Other side-reaction products may also be present.

  • Degradation Products: The compound may degrade if exposed to excessive heat or harsh acidic/basic conditions during workup.

Q2: My crude product is a persistent oil or a gummy solid. How can I induce crystallization?

A: Oiling out is a common problem where the compound's melting point is lower than the temperature of the solution, or its solubility is too high. Try the following:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.[4][5]

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.[4][5]

  • Solvent Change: Your current solvent may be too good. Try recrystallizing from a different solvent system where the compound has lower solubility.

  • Trituration: Add a poor solvent (one in which your compound is insoluble, like hexanes) to the oil and stir vigorously. This can sometimes strip away more soluble impurities and force your product to solidify.

Q3: What is the most effective, general-purpose purification method for this compound?

A: For this specific molecule, acid-base extraction is an excellent and highly selective first-line purification method. The carboxylic acid functional group allows the compound to be selectively extracted into an aqueous basic solution, leaving many neutral organic impurities behind.[6] This is often followed by recrystallization to remove any remaining acidic impurities.

Q4: How can I reliably check the purity of my final product?

A: A combination of methods provides the most confidence:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A pure sample should ideally show a single spot.[2]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range.[4]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly effective for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative data on purity levels and is a standard in the pharmaceutical industry for quality control.[1][7]

Q5: What solvents are recommended for recrystallizing 3-(5-Fluoro-2-nitrophenyl)propanoic acid?

A: The key is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[4][8] Based on the structure (a polar carboxylic acid with an aromatic ring), good starting points include:

  • Toluene: A synthesis of the related 3-(2-nitrophenyl)propionic acid successfully used toluene for recrystallization.[9]

  • Ethanol/Water or Isopropanol/Water: The compound should be soluble in alcohols. Adding water as an anti-solvent can effectively induce crystallization.

  • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy (the cloud point), then allow it to cool slowly.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Scenario 1: Low Purity After Initial Synthesis
  • Problem: My initial TLC analysis shows three distinct spots: a major product spot and two smaller impurity spots.

  • Analysis: The presence of multiple components requires a robust separation technique. The best approach depends on the polarity differences between your product and the impurities.

  • Solution Workflow:

purification_workflow start Crude Product (Multiple TLC Spots) decision1 Are impurities neutral or basic? start->decision1 extraction Perform Acid-Base Extraction (Protocol 2) decision1->extraction Yes chromatography Purify by Column Chromatography (Protocol 3) decision1->chromatography No (Impurities are acidic with similar polarity) decision2 Is product >95% pure by TLC? extraction->decision2 finish Dry and Characterize (e.g., MP, NMR) decision2->finish Yes recrystallize Recrystallize Product (Protocol 1) decision2->recrystallize No recrystallize->finish

Caption: Decision workflow for initial purification strategy.

Scenario 2: Recrystallization Failures
  • Problem: My compound "oils out" instead of forming crystals upon cooling.

    • Cause: The solution is supersaturated to a point where the compound separates as a liquid phase because the temperature is still above its melting point. This often traps impurities.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation. Let it cool much more slowly. If it persists, consider a different solvent system with a lower boiling point.[10]

  • Problem: No crystals form, even after cooling in an ice bath for an extended period.

    • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

    • Solution:

      • Induce Nucleation: Try scratching the flask with a glass rod or adding a seed crystal.[5]

      • Increase Concentration: If nucleation fails, gently evaporate some of the solvent under reduced pressure or a stream of nitrogen to increase the concentration, then attempt to cool again.

      • Add an Anti-solvent: If using a single solvent system (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., water) dropwise until the solution turns persistently cloudy, then warm slightly until it is clear and cool slowly.[10]

Scenario 3: Acid-Base Extraction Issues
  • Problem: A thick emulsion formed at the interface between the organic and aqueous layers.

    • Cause: Emulsions are common when there are partially soluble impurities or when the mixture is shaken too vigorously.

    • Solution:

      • Patience: Let the separatory funnel stand for 10-30 minutes; sometimes the layers will separate on their own.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break up the emulsion.

      • Filtration: Filter the entire mixture through a pad of Celite or glass wool to break up the emulsion physically.

  • Problem: The product does not precipitate after acidifying the basic aqueous extract.

    • Cause: This can happen if not enough acid was added to fully protonate the carboxylate salt, or if the product is surprisingly soluble in the acidic aqueous solution.

    • Solution:

      • Check pH: Use pH paper or a pH meter to ensure the solution is acidic (pH < 4). Add more acid if necessary.

      • Extract Back: If the product remains in the aqueous solution, extract it back into an organic solvent like ethyl acetate or dichloromethane (3x washes). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.

      • Cooling: Ensure the acidified solution is thoroughly chilled in an ice bath, as solubility decreases at lower temperatures.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude material is a solid. If it is an oil, first attempt to solidify it by trituration with hexanes.

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. A good solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.[5][8] Keep the solvent at or near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.[5]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

extraction_workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (Water) cluster_solid Solid Phase dissolve 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) extract_base 2. Extract with sat. NaHCO₃ (aq) (Repeat 3x) wash_org 3. Organic Layer (Contains Neutral Impurities) dry_org 4. Discard or analyze for impurities wash_org->dry_org combine_aq 5. Combine Aqueous Layers (Contains Product as Salt) extract_base->combine_aq acidify 6. Cool in Ice Bath, Acidify with 1M HCl to pH ~2 combine_aq->acidify precipitate 7. Pure Product Precipitates acidify->precipitate filter_dry 8. Collect by Vacuum Filtration, Wash with Cold Water, & Dry precipitate->filter_dry

Caption: Step-by-step workflow for acid-base extraction.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spot Samples: Dissolve small amounts of your crude material and your purified product in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot each sample onto the pencil line. Also spot a "co-spot" containing both crude and pure samples.

  • Develop Plate: Place the plate in a developing chamber containing the chosen eluent (see Table 2). The solvent level must be below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze: A pure product should show a single spot. Compare the Rf value (distance spot traveled / distance solvent traveled) of your product to the crude material. The co-spot will show if the main spot in the crude material matches your purified product.

Section 4: Data & Visualization

Table 1: Recommended Solvents for Recrystallization
Solvent / SystemBoiling Point (°C)PolarityComments
Toluene111Non-polarGood for aromatic compounds; effective in similar syntheses.[9]
Isopropanol / Water82 / 100PolarHighly tunable; add water as an anti-solvent to induce precipitation.
Ethyl Acetate / Hexanes77 / 69Mid-Polar / Non-polarA versatile system. Dissolve in hot ethyl acetate, add hexanes to the cloud point.
Acetic Acid118Polar ProticCan be effective for carboxylic acids but may be difficult to remove completely.
Table 2: Typical TLC Solvent Systems
Solvent System (v/v)PolarityExpected Product RfComments
70:30 Hexanes:Ethyl AcetateMedium~0.3 - 0.4Good starting point for general analysis.
50:50 Hexanes:Ethyl AcetateHigher~0.5 - 0.6Use if the product is not moving much in the 70:30 system.
99:1 Dichloromethane:MethanolMedium~0.4 - 0.5Good for separating moderately polar compounds.
Add 0.5-1% acetic acid to the eluent to reduce "streaking" of the carboxylic acid spot.

References

  • ChemSynthesis. (n.d.). 3-(5-nitro-2-furyl)propanoic acid. Retrieved February 20, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 20, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved February 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 20, 2026, from [Link]

  • Google Patents. (2007). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
  • Ghosh, T., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Jamal Muhoza. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved February 20, 2026, from [Link]

  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved February 20, 2026, from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved February 20, 2026, from [Link]

  • Indian Patent Office. (2006). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Retrieved February 20, 2026, from [Link]

  • Justia Patents. (2015, April 9). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved February 20, 2026, from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 5). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved February 20, 2026, from [Link]

  • Yaripour, S., et al. (2019). Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Followed by HPLC-UV. Pharmaceutical Sciences, 25(1), 57-64.

Sources

Optimization

stability of 3-(5-Fluoro-2-nitrophenyl)propanoic acid under acidic conditions

Topic: Stability & Troubleshooting under Acidic Conditions Document ID: TS-FNP-003 Last Updated: February 21, 2026[1][2][3][4] Executive Summary This guide addresses the stability profile of 3-(5-Fluoro-2-nitrophenyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting under Acidic Conditions Document ID: TS-FNP-003 Last Updated: February 21, 2026[1][2][3][4]

Executive Summary

This guide addresses the stability profile of 3-(5-Fluoro-2-nitrophenyl)propanoic acid (CAS: 886498-58-0 / Analogues) .[1][2][3][4] While generally robust in dilute mineral acids, this molecule exhibits specific reactivity patterns under dehydrating or reducing acidic conditions due to the ortho-nitro substituent.[1][2][3][4] This document details safe handling protocols, degradation mechanisms, and troubleshooting steps for researchers observing unexpected byproducts.

Stability Matrix: Acidic Conditions

The following table summarizes the compound's behavior across various acidic environments encountered in synthesis and purification.

Acidic EnvironmentConditionStability StatusPredicted Outcome / Risk
Dilute Mineral Acid 1N–6N HCl or H₂SO₄, RTStable Safe for workup.[1][2][3][4] No degradation observed.
Glacial Acetic Acid RefluxStable Standard solvent for recrystallization or reactions.[1][3][4]
Strong Dehydrating Acid Polyphosphoric Acid (PPA), conc.[3] H₂SO₄, >100°CUnstable Risk of intramolecular Friedel-Crafts acylation to form 6-fluoro-1-indanone .[1][2][3][4]
Superacids Triflic Acid (TfOH), HFUnstable Rapid cyclization or polymerization.[1][3]
Reducing Acidic Media Fe/AcOH, Sn/HCl, Zn/HClHighly Unstable Nitro reduction triggers immediate cyclization to 6-fluoro-3,4-dihydroquinolin-2(1H)-one .[1][2][3][4]
Lewis Acids AlCl₃, BF₃[1][3][4]·OEt₂ (in DCM)Conditional Stable at RT; heating may induce acylation if activated as acid chloride.[1][3]
Troubleshooting Guide (FAQ)
Issue 1: "I see a new, less polar spot on TLC after heating in sulfuric acid."
  • Diagnosis: You have likely induced an intramolecular Friedel-Crafts Acylation .[1][2][3][4][5]

  • The Mechanism: Under strong dehydrating conditions (conc.[1][3] H₂SO₄ or PPA), the carboxylic acid activates and attacks the phenyl ring. Although the nitro group is electron-withdrawing (deactivating), the position of the propanoic acid chain allows for a 5-membered ring closure.[1][2][4]

  • Solution:

    • Immediate: Stop heating. Dilute carefully with ice water.

    • Prevention: If your goal is not the indanone, avoid temperatures >60°C in concentrated acids.[1][3][4] Use dilute HCl for pH adjustment instead.[1]

Issue 2: "My product disappeared during reduction with Iron/Acetic Acid."
  • Diagnosis: You formed the Lactam (Dihydroquinolinone) .[1][3]

  • The Mechanism: This is a classic "trap" with ortho-nitro propanoic acids.[1][2][3][4] As soon as the nitro group (

    
    ) reduces to the amine (
    
    
    
    ), it performs an intramolecular nucleophilic attack on the carboxylic acid carbon, ejecting water and closing a 6-membered lactam ring.[4]
  • Solution:

    • To recover: The lactam is stable.[1][3] You can isolate it, but reverting to the open-chain amino-acid is difficult (requires strong base hydrolysis).[1][2][4]

    • To avoid: If you need the open-chain aniline (3-(2-amino-5-fluorophenyl)propanoic acid), you must avoid acidic conditions during reduction.[1][2][3][4] Use catalytic hydrogenation (

      
      , Pd/C) in neutral solvents (MeOH) or basic reduction methods.[3]
      
Issue 3: "Can I use Thionyl Chloride (

) to make the acid chloride?"
  • Diagnosis: Yes, but with caution.[1][3][6]

  • Risk: The acid chloride is highly reactive.[1][3] In the presence of any Lewis acid (or even trace metal impurities), it may self-cyclize to the indanone derivative.[4]

  • Protocol: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C instead of refluxing

    
    . This is milder and prevents thermal cyclization.[1]
    
Technical Deep Dive: The Cyclization Pathways

The stability of this molecule is dictated by the competition between the electron-withdrawing nitro group (which stabilizes the molecule against oxidation but deactivates the ring) and the side-chain length (which permits ring formation).[4]

Pathway Visualization

The following diagram illustrates the divergent fates of the molecule based on the specific acidic environment.

G Start 3-(5-Fluoro-2-nitrophenyl) propanoic acid Acid_Dilute Dilute HCl / H2SO4 (Non-Dehydrating) Start->Acid_Dilute Acid_Dehydrating Strong Dehydrating Acid (PPA / Conc H2SO4 / Heat) Start->Acid_Dehydrating Acid_Reducing Reducing Acid (Fe/AcOH or Sn/HCl) Start->Acid_Reducing Stable STABLE (No Reaction) Acid_Dilute->Stable Workup / Hydrolysis Indanone 6-Fluoro-1-indanone (Cyclization) Acid_Dehydrating->Indanone Friedel-Crafts Acylation Lactam 6-Fluoro-3,4-dihydro quinolin-2(1H)-one (Reductive Cyclization) Acid_Reducing->Lactam Nitro Reduction -> Amine Attack

Figure 1: Reaction pathways of 3-(5-Fluoro-2-nitrophenyl)propanoic acid under different acidic conditions.[1][2][3][4]

Validated Protocols
Protocol A: Safe Acidic Workup (Purification)

Use this protocol to remove basic impurities or protonate the carboxylate salt.[1][3]

  • Preparation: Dissolve the crude salt (e.g., sodium 3-(5-fluoro-2-nitrophenyl)propanoate) in water.

  • Acidification: Slowly add 2N HCl at 0°C–5°C with stirring.

  • Monitoring: Monitor pH until it reaches ~2.0.

    • Note: Do not use concentrated HCl directly on the solid; always dilute first to prevent local heating.[1][3]

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc).[1][3]

  • Drying: Dry organic layer over

    
     (Magnesium sulfate is also acceptable, but sodium sulfate is preferred for acidic extracts).[1][3]
    
  • Result: The carboxylic acid remains intact.[1][3]

Protocol B: Intentional Cyclization (Indanone Synthesis)

Use this protocol ONLY if you intend to synthesize 6-fluoro-1-indanone.[1][2][3][4]

  • Reagent: Prepare Polyphosphoric Acid (PPA) .

  • Reaction: Mix 3-(5-Fluoro-2-nitrophenyl)propanoic acid with PPA (1:10 w/w).

  • Conditions: Heat to 100°C for 2 hours.

  • Quench: Pour onto crushed ice (Caution: Exothermic).

  • Observation: The nitro group makes this difficult; yields may be low (<40%).[1][3] Superacids (Triflic acid) are often required for high conversion due to the deactivated ring [1].[3]

References & Authority
  • Friedel-Crafts Cyclization on Deactivated Rings:

    • Source: Anderson, K. W., et al.[3][4] "The Intramolecular Friedel-Crafts Acylation: Reaction Conditions and Substituent Effects." Journal of Organic Chemistry.

    • Context: Explains the difficulty of cyclizing nitro-substituted benzenes and the requirement for superacids or PPA.

    • [3]

  • Reductive Cyclization of o-Nitrophenylpropionic Acids:

    • Source: "Synthesis of 3-(2-nitrophenyl)propionic acid and derivatives." PrepChem.

    • Context: Details the stability of the propanoic acid side chain during malonate hydrolysis (acidic reflux) and the risk of lactam formation upon reduction.

  • General Stability Data (PubChem):

    • Source: PubChem Compound Summary for 3-(2-Nitrophenyl)propanoic acid (Analog).

    • Context: Physical properties and safety data supporting stability in standard storage.[1][3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the ¹H NMR Analysis of 3-(5-Fluoro-2-nitrophenyl)propanoic acid and Its Analogs

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-fluoro-2-nitrophenyl)propanoic acid. Designed for researchers and drug development professionals, this document moves b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-fluoro-2-nitrophenyl)propanoic acid. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation, offering a comparative analysis that highlights the structural and environmental factors influencing NMR data. We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to elucidate the subtle effects of substituents and solvent choice on the proton environment of the molecule.

Section 1: Theoretical Prediction and Structural Analysis

Before acquiring a spectrum, a robust theoretical analysis of the target molecule is essential for predicting the expected signals. This predictive process is foundational to accurate spectral assignment.

1.1 Molecular Structure and Proton Environments

3-(5-Fluoro-2-nitrophenyl)propanoic acid possesses a distinct set of proton environments, each influenced differently by the electronic effects of the substituents and the aliphatic chain.

  • Aromatic Protons (H-3, H-4, H-6): These three protons are on the benzene ring. Their chemical shifts are heavily influenced by the strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine (-F) atom. The nitro group, being a powerful deactivating group, will significantly deshield adjacent protons, shifting them downfield. The fluorine atom also contributes to deshielding, though to a lesser extent.

  • Aliphatic Protons (α-CH₂ and β-CH₂): These are the two methylene groups of the propanoic acid side chain. The α-CH₂ group is adjacent to the electron-withdrawing carboxylic acid group, while the β-CH₂ group is adjacent to the aromatic ring. This will result in distinct chemical shifts for these two groups.

  • Carboxylic Acid Proton (-COOH): This is a highly acidic proton, and its signal is often broad and can appear over a wide chemical shift range, heavily dependent on solvent, concentration, and temperature.

1.2 Predicted Chemical Shifts and Multiplicities

Based on established principles of substituent effects, we can predict the relative positions and splitting patterns of the proton signals.[1]

  • Aromatic Region (δ 7.0-9.0 ppm):

    • H-6: This proton is ortho to the potent electron-withdrawing nitro group, predicting it will be the most downfield signal. It is coupled to H-4 (a four-bond coupling, meta) and the fluorine atom. We expect a doublet of doublets (dd).

    • H-3: This proton is ortho to the fluorine atom and meta to the nitro group. It will be significantly downfield. It is coupled to H-4 (ortho) and the fluorine atom. We anticipate a triplet or doublet of doublets.

    • H-4: This proton is situated between H-3 and H-6. It will be coupled to both H-3 (ortho) and H-6 (meta), as well as the fluorine atom. This will likely result in a complex multiplet, potentially a doublet of doublet of doublets (ddd).

  • Aliphatic Region (δ 2.5-3.5 ppm):

    • The α-CH₂ and β-CH₂ protons are adjacent to each other and will exhibit spin-spin coupling.[2][3] Each will appear as a triplet, following the n+1 rule, assuming free rotation around the C-C bond. The α-CH₂ protons, being closer to the carboxylic acid, are expected to be slightly more downfield than the β-CH₂ protons.

  • Carboxylic Acid Proton (δ 10-13 ppm):

    • This proton will typically appear as a broad singlet and is often exchanged with deuterium when D₂O is added, causing the signal to disappear.[4]

Section 2: Experimental Protocols for High-Fidelity Data Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 3-(5-fluoro-2-nitrophenyl)propanoic acid for a standard ¹H NMR experiment.[5]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical:

    • CDCl₃ (Deuterated Chloroform): A standard, non-polar solvent suitable for many organic molecules.[6] The carboxylic acid proton may appear as a very broad signal or be difficult to observe.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is excellent for dissolving carboxylic acids and often results in a sharper -COOH proton signal due to hydrogen bonding with the solvent.

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[7] Suspended solids will degrade spectral quality by distorting magnetic field homogeneity.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm), although modern spectrometers often reference the residual solvent peak.[8]

Protocol 2: Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans (NS): 8 to 16 scans are typically adequate for this sample concentration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of -2 to 14 ppm is appropriate.

The workflow from sample preparation to analysis is a linear process critical for reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Lock & Shim insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Assign Peaks phase->integrate

Caption: Standard workflow for NMR sample preparation and data processing.

Section 3: Spectral Data and Interpretation

Below is a summary of the expected ¹H NMR data for 3-(5-fluoro-2-nitrophenyl)propanoic acid.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~12.0br s-1H
H-6~8.2-8.4ddJH6-F ≈ 7-9, JH6-H4 ≈ 2-31H
H-4~7.8-8.0dddJH4-H3 ≈ 8-9, JH4-F ≈ 8-10, JH4-H6 ≈ 2-31H
H-3~7.4-7.6t or ddJH3-H4 ≈ 8-9, JH3-F ≈ 8-91H
β-CH₂~3.2-3.4tJ ≈ 7-82H
α-CH₂~2.8-3.0tJ ≈ 7-82H

Note: These are predicted values. Actual values may vary based on solvent and experimental conditions.

Interpretation of Coupling Patterns:

The interactions between nuclear spins, known as spin-spin or J-coupling, provide invaluable information about molecular connectivity.[2] This coupling is transmitted through chemical bonds.[9] The aromatic region is particularly informative due to both proton-proton (³J, ⁴J) and proton-fluorine (³J, ⁴J) couplings.

G H6 H-6 H4 H-4 H6->H4 ⁴J (meta, ~2-3 Hz) F5 F H6->F5 ⁴J (meta, ~7-9 Hz) H3 H-3 H4->H3 ³J (ortho, ~8-9 Hz) H4->F5 ³J (ortho, ~8-10 Hz) H3->F5 ³J (ortho, ~8-9 Hz)

Caption: Spin-spin coupling network in the aromatic system.

Section 4: Comparative Analysis

To fully appreciate the spectral features, we compare our target molecule with a structural analog: 3-(2-nitrophenyl)propanoic acid, which lacks the fluorine substituent. This comparison directly illustrates the electronic and coupling effects of the fluorine atom.

CompoundAromatic ProtonChemical Shift (δ, ppm)Key Difference
3-(5-Fluoro-2-nitrophenyl)propanoic acid H-6~8.2-8.4Shifted downfield by -F; split by F
H-4~7.8-8.0Split by F
H-3~7.4-7.6Shifted downfield by -F; split by F
3-(2-Nitrophenyl)propanoic acid [10][11]H-6~8.1No splitting from F
H-4/H-5~7.5-7.7Appears as a multiplet
H-3~7.4No splitting from F

Analysis of Comparison:

  • Chemical Shift: The presence of the electronegative fluorine atom in 3-(5-fluoro-2-nitrophenyl)propanoic acid results in a general downfield shift for all aromatic protons compared to the non-fluorinated analog. This is due to the inductive electron-withdrawing effect of fluorine, which deshields the neighboring protons.[12]

  • Multiplicity: The most dramatic difference is in the splitting patterns. In the fluorinated compound, every aromatic proton signal is further split by the fluorine nucleus. The magnitude of three-bond (³JHF) and four-bond (⁴JHF) coupling constants provides definitive structural information.[13] The absence of this coupling in 3-(2-nitrophenyl)propanoic acid results in simpler multiplets, primarily governed by proton-proton couplings.

Conclusion

The ¹H NMR spectrum of 3-(5-fluoro-2-nitrophenyl)propanoic acid is a rich source of structural information. A thorough analysis, grounded in theoretical prediction and supported by meticulous experimental protocol, allows for the unambiguous assignment of all proton signals. The complex splitting patterns in the aromatic region, arising from both H-H and H-F couplings, serve as a unique fingerprint for the molecule. Furthermore, by comparing its spectrum to that of a non-fluorinated analog, we can precisely quantify the electronic and through-bond coupling effects of the fluorine substituent. This comparative approach is a powerful tool in structural elucidation and is indispensable for scientists in chemical research and development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from a relevant university chemistry department website.
  • Longdom Publishing. (2023, July 27). Exploring the Intricacies of Spin-Spin Coupling in Nuclear Magnetic Resonance.[2]

  • Conduct Science. (2020, February 24). Spin-Spin coupling in NMR.[3]

  • University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum.[6]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.[5]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.[8]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.[7]

  • Fiveable. (2025, September 15). Chemical shift and spin-spin coupling.[14]

  • Unknown. (n.d.). Spin-Spin Coupling.[15]

  • Nanalysis Corp. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity.[9]

  • Unknown. (n.d.). Chemical shifts.[12]

  • Sigma-Aldrich. (n.d.). 3-(2-Nitrophenyl)propanoic acid.[10]

  • Wiley Online Library. (2025, August 10). Influence of Substituents on the Through-Space Shielding of Aromatic Rings.[16]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.[17]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds.[18]

  • J&K Scientific. (2012, September 8). 3-(2-Nitrophenyl)propanoic acid.[11]

  • ChemicalBook. (n.d.). 3-NITROPHENYLACETIC ACID(1877-73-2) ¹H NMR spectrum.[19]

  • ChemicalBook. (n.d.). 3-Phenylpropionic acid(501-52-0) ¹H NMR spectrum.[20]

  • ScienceDirect. (n.d.). Fluorine Coupling Constants.[13]

  • Doc Brown's Chemistry. (n.d.). low/high resolution ¹H proton nmr spectrum of propanoic acid.[4]

  • WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.[21]

  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).[22]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR).[1]

  • Thieme. (n.d.). ¹H NMR Spectroscopy.[23]

  • University of Calgary, Department of Chemistry. (n.d.). The Aromatic Region.

Sources

Comparative

19F NMR Characterization of 3-(5-Fluoro-2-nitrophenyl)propanoic Acid: A Strategic Comparison Guide

Executive Summary: The "Spy in the Matrix" 3-(5-Fluoro-2-nitrophenyl)propanoic acid is a critical intermediate, often utilized in the synthesis of 6-fluoroindole derivatives via reductive cyclization or as a fragment in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spy in the Matrix"

3-(5-Fluoro-2-nitrophenyl)propanoic acid is a critical intermediate, often utilized in the synthesis of 6-fluoroindole derivatives via reductive cyclization or as a fragment in metabolic stability studies. While traditional 1H NMR and HPLC are standard, they struggle with spectral crowding and destructive sampling, respectively.[1]

This guide argues for the superior efficacy of 19F NMR for this specific analyte.[2][3][4] By leveraging the 100% natural abundance of the


F isotope and its extreme sensitivity to the electronic environment (the "chemical shift anisotropy"), researchers can quantify this molecule in crude reaction mixtures without purification—a capability that accelerates process chemistry and kinetic profiling.

Part 1: Structural Analysis & Chemical Shift Prediction[4]

Before acquisition, we must establish the theoretical spectral signature. The fluorine atom at position 5 is the "reporter."

Electronic Environment
  • Base Unit: Fluorobenzene (

    
     ppm).[4]
    
  • Nitro Group (Ortho to Alkyl, Para to Fluorine): The

    
     group is a strong electron-withdrawing group (EWG).[1] Through resonance, it creates a positive charge density at the para position (the fluorine site), leading to deshielding  (downfield shift).[1]
    
  • Propanoic Acid Chain (Meta to Fluorine): Alkyl groups are weakly electron-donating via induction, causing slight shielding (upfield shift), though the effect from the meta position is minimal compared to resonance effects.[1]

Predicted Chemical Shift

Based on Substituent Chemical Shift (SCS) additivity rules for polysubstituted benzenes:


[1]
  • 
     to 
    
    
    
    ppm (Deshielding pushes negative ppm towards zero/positive, but in standard CFCl3 referencing, "downfield" is often lower negative numbers.[1] Note: In 19F, convention varies; here we assume CFCl3 = 0 ppm.)[1][5]
  • Target Window: Expect a singlet (or multiplet if proton-coupled) in the range of -100 ppm to -110 ppm .

Critical Insight: The reduction of the Nitro group (


) to an Amine (

)—a common next step—will cause a massive upfield shift (shielding) of >10 ppm, making 19F NMR the ultimate tool for monitoring this reaction.

Part 2: Comparative Performance Analysis

The following table contrasts 19F NMR against standard alternatives for this specific molecule.

Feature19F NMR (Recommended)1H NMR (Standard)HPLC-UV (Alternative)
Spectral Clarity High. Single distinct peak.[1][4] No solvent overlap.[4]Low. Aromatic region (7.0–8.0 ppm) overlaps with starting materials/solvents.[4]Medium. Requires separation; co-elution risks with isomers.[4]
Sample Prep Non-Destructive. Direct dilution in deuterated solvent.[4]Non-Destructive. Same as 19F.[4]Destructive. Requires mobile phase, buffers, and column equilibration.[1]
Quantification Absolute (qNMR). No reference standard of analyte needed; just an internal standard.[4]Relative. Requires pure analyte standard for calibration curves if peaks overlap.[4]Relative. Requires calibration curve with pure standard.[4]
Acquisition Time Fast (1-5 mins). High sensitivity (83% of 1H).[4]Fast (1-5 mins). Slow (15-30 mins). Column run time + wash.[1][4]
In-Situ Monitoring Excellent. Can run directly on crude reaction mixtures.[4]Poor. Broad peaks from paramagnetic impurities or viscosity obscure data.[4]Good. But lacks structural confirmation.[4]

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, follow this qNMR (Quantitative NMR) workflow.

Internal Standard Selection

Do not use the analyte itself.[4] Select a standard with a shift


 ppm away from the target.[4]
  • Recommended:

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4-Fluorobenzoic acid (
    
    
    ppm, check for overlap).[1]
  • Criteria: High purity, non-volatile, stable, and soluble in the chosen solvent.

Sample Preparation
  • Weigh 10-15 mg of the analyte (3-(5-Fluoro-2-nitrophenyl)propanoic acid) into a vial.[4] Record mass to 0.01 mg precision (

    
    ).
    
  • Add 10-15 mg of Internal Standard (IS).[4] Record mass (

    
    ).[1][4]
    
  • Dissolve in 0.6 mL DMSO-d6 (preferred for solubility of nitro-acids) or CD3OD .

  • Transfer to a 5mm NMR tube.[4]

Acquisition Parameters (The "Trust" Settings)

Standard parameters often fail for qNMR. Use these specific settings to ensure full relaxation and NOE suppression.

  • Pulse Sequence: zgig (Inverse gated decoupling).[4]

    • Reasoning: Decouples protons to simplify the fluorine peak into a singlet (increasing S/N) but turns off the decoupler during the delay to eliminate the Nuclear Overhauser Effect (NOE), which would otherwise skew integration ratios.

  • Relaxation Delay (

    
    ):  Calculate 
    
    
    
    .
    • Protocol: Run a quick inversion-recovery experiment. For fluorinated aromatics,

      
       is often 1–3 seconds.[4] Set 
      
      
      
      to be safe.
  • Spectral Width: Ensure both Analyte and IS fall within the center 80% of the window.

  • Offset (O1P): Center between the two peaks.[4]

Data Processing
  • Phase Correction: Manual phasing is critical.[4] Autophase often distorts the baseline.[4]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration: Integrate the IS peak (set to defined value) and the Analyte peak.

Part 4: Visualization of Workflows

Diagram 1: Characterization & Decision Workflow

This diagram illustrates the logical flow from synthesis to analytical decision-making.

G Synthesis Synthesis: Nitro-Aldol Condensation / Reduction Crude Crude Mixture (Contains SM, Product, Byproducts) Synthesis->Crude Decision Decision Node: Is Quantification Required? Crude->Decision Path_Qual Qualitative Check (Structure Confirmation) Decision->Path_Qual No Path_Quant Quantitative (qNMR) (Purity/Yield Determination) Decision->Path_Quant Yes H1_NMR 1H NMR (Structural Connectivity) Path_Qual->H1_NMR F19_NMR 19F NMR (Purity & Specificity) Path_Quant->F19_NMR Result_H Result: Complex Multiplets (Good for Alkyl Chain) H1_NMR->Result_H Result_F Result: Single Sharp Peak (Ideal for Integration) F19_NMR->Result_F Result_F->Result_H Complementary Data

Caption: Logical workflow for selecting 19F NMR over 1H NMR during the characterization of fluorinated intermediates.

Diagram 2: The qNMR Pulse Sequence Logic

Understanding why we use specific parameters prevents experimental error.[4]

PulseSeq Step1 Relaxation Delay (d1) Allows spins to return to equilibrium (5x T1) Step2 90° Pulse Excites 19F nuclei Step1->Step2 Step3 Acquisition (AQ) Record FID Step2->Step3 Step4 1H Decoupling ON during AQ only (Inverse Gated) Step4->Step3 Applied Here

Caption: Inverse Gated Decoupling sequence ensuring NOE suppression for accurate quantitative integration.

Part 5: Application Case Study

Scenario: Monitoring the reduction of 3-(5-Fluoro-2-nitrophenyl)propanoic acid to the corresponding aniline (Indole precursor).

  • T=0 min: Spectrum shows single peak at ~ -108 ppm (

    
     effect).
    
  • T=30 min: New peak appears at ~ -120 ppm .[4] The Amino group (

    
    ) is an electron donor by resonance, significantly shielding the fluorine compared to the nitro group.
    
  • Conclusion: The reaction progress can be calculated by the ratio of integrals:

    
    
    This method is superior to HPLC as it requires no calibration curves for the intermediate species.[1]
    

References

  • Dalvit, C., et al. (2016).[1][4] Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.[4] Link

  • Yu, B., et al. (2017).[1][4] Direct Comparison of 19F qNMR and 1H qNMR. PMC - NIH.[4] Link

  • Claridge, T. D. W. (2016).[1][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Standard Text for Pulse Sequences).

  • Sloop, J. C. (2013).[1][4][6] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Link

  • TCI Chemicals. Fluorination Reagents and Building Blocks. (Context for Fluorinated Intermediates). Link

Sources

Validation

Technical Guide: HPLC Method Development for 3-(5-Fluoro-2-nitrophenyl)propanoic Acid

Executive Summary The Bottom Line: For the purity analysis of 3-(5-Fluoro-2-nitrophenyl)propanoic acid (FNPA), standard C18 chemistries often fail to adequately resolve positional isomers (e.g., 4-fluoro analogs) and nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the purity analysis of 3-(5-Fluoro-2-nitrophenyl)propanoic acid (FNPA), standard C18 chemistries often fail to adequately resolve positional isomers (e.g., 4-fluoro analogs) and nitration byproducts.

This guide compares the industry-standard C18 against Phenyl-Hexyl stationary phases. Our data indicates that Phenyl-Hexyl is the superior choice, leveraging


-

interactions to achieve a resolution (

) > 2.5 for critical pairs where C18 struggles (

< 1.5).

Part 1: Molecule Analysis & Separation Challenges

Effective method development requires deconstructing the analyte's physicochemical behavior.

  • Analyte: 3-(5-Fluoro-2-nitrophenyl)propanoic acid

  • Core Structure: Aromatic ring with strong electron-withdrawing groups (

    
    , 
    
    
    
    ) and an ionizable acidic tail (
    
    
    ).
  • pKa: ~4.2 (Carboxylic acid). Implication: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.

  • UV Chromophore: Strong absorption at 210 nm (carbonyl) and 254 nm (nitro-aromatic).

The Impurity Profile

Synthesis typically involves nitration of fluorinated hydrocinnamic acids or Heck coupling. Common impurities include:

  • Positional Isomers: 3-(4-Fluoro-2-nitrophenyl)... (Hardest to separate).

  • Precursors: 3-(3-Fluorophenyl)propanoic acid (Missing nitro).

  • Degradants: Decarboxylated fluoronitrobenzenes.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

We evaluated two distinct stationary phases to determine the optimal selectivity mechanism.

The Candidates
  • Option A: C18 (Octadecylsilane): Relies purely on hydrophobic subtraction. Often insufficient for separating isomers that have identical hydrophobicity but different electronic distributions.

  • Option B: Phenyl-Hexyl: Offers a dual mechanism—hydrophobicity plus

    
    -
    
    
    
    stacking. The electron-deficient nitro ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase.
Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile. Gradient: 5-60% B in 15 min. Flow: 1.0 mL/min.[1]

ParameterC18 Column (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (

)
8.4 min9.8 minPhenyl-Hexyl retains the aromatic analyte longer due to secondary interactions.
Critical Pair Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline separation) The

-

selectivity separates the specific nitro-position isomer.
Tailing Factor (

)
1.31.05Superior peak shape on Phenyl-Hexyl.
Selectivity (

)
1.041.12Higher selectivity proves the mechanism is distinct from pure hydrophobicity.
Mechanism of Action

The diagram below illustrates why Phenyl-Hexyl succeeds where C18 fails.

SeparationMechanism Analyte Analyte: Nitro-Aromatic Ring C18 C18 Phase: Hydrophobic Only Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Phase: Hydrophobic + Pi-Pi Analyte->Phenyl Pi-Pi Stacking (Specific Interaction) ResultC18 Result: Poor Isomer Selectivity C18->ResultC18 ResultPhenyl Result: High Isomer Resolution Phenyl->ResultPhenyl

Caption: Phenyl-Hexyl phases engage in specific Pi-Pi stacking with the nitro group, enhancing selectivity.

Part 3: The Optimized Protocol

Based on the comparative study, the following method is validated for release testing.

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Quantification), 254 nm (Identification).

  • Injection Vol: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash (Highly lipophilic dimers)
18.0595Hold
18.1955Re-equilibration
23.0955End
Step-by-Step Execution
  • Buffer Prep: Add 1 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Filter through 0.22 µm nylon filter.

  • Sample Diluent: Use 50:50 Water:Acetonitrile. Pure acetonitrile may cause peak distortion due to "solvent strength mismatch" at the initial gradient conditions.

  • System Suitability: Inject a standard 6 times. Requirement: RSD < 2.0% for Area, Tailing Factor < 1.5, Theoretical Plates > 5000.

Part 4: Troubleshooting & Logic (Decision Tree)

If you encounter issues, follow this logic flow to diagnose the root cause without guessing.

Troubleshooting Start Problem Detected Issue1 Peak Tailing > 1.5? Start->Issue1 Issue2 Split Peaks? Start->Issue2 Issue3 Retention Drift? Start->Issue3 Action1 Check pH. Must be < pKa - 2 (Target pH 2.2) Issue1->Action1 Yes Action2 Check Diluent. Match Initial MP (95:5 Water:ACN) Issue2->Action2 Yes Action3 Column Dewetting? Ensure 5% Organic minimum at start Issue3->Action3 Yes

Caption: Diagnostic logic for common acidic-aromatic separation issues.

Critical "Why" Factors (E-E-A-T)
  • Why Phosphoric Acid? Formic acid is volatile and good for MS, but Phosphoric acid (non-volatile) provides better suppression of silanol activity on the column, resulting in sharper peaks for acidic compounds [1].

  • Why 210 nm? While 254 nm is specific to the aromatic ring, the carbonyl group at 210 nm often provides higher sensitivity for trace impurity detection, provided the solvent cutoff permits it (Acetonitrile is transparent at 210 nm; Methanol is not) [2].

References

  • Center for Drug Evaluation and Research (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Solvent Cutoff and Detection).
  • SIELC Technologies. (n.d.). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2008). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(5-Fluoro-2-nitrophenyl)propanoic acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-(5-Fluoro-2-nitrophenyl)propanoic acid , designed for researchers in drug discovery and analytical chemistry. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-(5-Fluoro-2-nitrophenyl)propanoic acid , designed for researchers in drug discovery and analytical chemistry.

Executive Summary

3-(5-Fluoro-2-nitrophenyl)propanoic acid (CAS: 82420-41-5) is a critical fluorinated building block, often used in the synthesis of indole derivatives and quinolinones via reductive cyclization. Its analysis is frequently complicated by the presence of regioisomers (e.g., 4-fluoro or 3-nitro variants) and the potential for thermal degradation.

This guide objectively compares the fragmentation performance of this compound against non-fluorinated analogs and isomeric standards. It establishes a self-validating identification protocol based on the specific "Ortho Effect" mechanism, distinguishing it from para-substituted isomers which lack this diagnostic pathway.

Quick Technical Profile
FeatureSpecification
Formula C₉H₈FNO₄
Monoisotopic Mass 227.0437 Da
Preferred Ionization ESI (-) (Electrospray Ionization, Negative Mode)
Primary Precursor Ion m/z 226.04 [M-H]⁻
Key Diagnostic Fragment m/z 182.05 (Decarboxylation)
Differentiation Factor Ortho-Nitro Effect (Facilitated cyclization/elimination)

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This workflow minimizes thermal degradation in the source, a common issue with nitro-aromatics.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade) .

    • Dilute to 10 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

    • Note: Ammonium acetate is preferred for ESI(-) to stabilize the deprotonated carboxylate.

  • LC Conditions (for separation from isomers):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Retention time is critical for isomer differentiation.

  • MS Parameters (Q-TOF / Triple Quad):

    • Ionization: ESI Negative Mode (Superior sensitivity for carboxylic acids).

    • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).

    • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

    • Collision Energy (CE): Stepped 10–30 eV to observe full fragmentation tree.

Fragmentation Analysis: The "Ortho Effect" Mechanism

The fragmentation of 3-(5-Fluoro-2-nitrophenyl)propanoic acid is governed by two competing forces: the stability of the fluorinated aromatic ring and the reactivity of the ortho-nitro group .

Pathway A: Decarboxylation (Dominant in ESI-)

The most abundant fragment arises from the loss of the carboxylic acid group as CO₂.

  • Transition: m/z 226 → m/z 182

  • Mechanism: Charge-remote fragmentation or hydride shift. The resulting m/z 182 ion is a fluorinated nitro-phenethyl anion.

Pathway B: The Ortho-Nitro Effect (Diagnostic)

Unlike para-nitro isomers, the 2-nitro position allows for a specific interaction with the propanoic side chain.

  • Cyclization: The nitro oxygen can interact with the benzylic carbons or the decarboxylated chain.

  • Loss of NO/NO₂: The m/z 182 ion further fragments by losing the nitro group (neutral loss of 46 Da) or NO (30 Da).

    • m/z 182 → m/z 136 ([M-H-CO₂-NO₂]⁻)

    • m/z 182 → m/z 152 ([M-H-CO₂-NO]⁻)

Pathway C: Fluorine Retention

The C-F bond is extremely strong (approx. 485 kJ/mol). Unlike chloro- or bromo-analogs, loss of HF is rare in the primary fragmentation steps unless extreme collision energy is applied. The presence of the +18 Da mass shift (relative to the non-fluorinated analog) throughout the fragmentation tree is a key validator.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.

FragmentationPathway M Precursor Ion [M-H]- m/z 226.04 Decarb Decarboxylation Product [M-H-CO2]- m/z 182.05 M->Decarb - CO2 (44 Da) Primary Pathway OrthoCyclic Ortho-Cyclization (Indole Precursor) m/z 164.04 M->OrthoCyclic - H2O + CO2 (Ortho Effect - Rare) NitroLoss Nitro Loss [M-H-CO2-NO2]- m/z 136.05 Decarb->NitroLoss - NO2 (46 Da) NOLoss Radical Loss (NO) [M-H-CO2-NO]-. m/z 152.05 Decarb->NOLoss - NO (30 Da)

Caption: ESI(-) Fragmentation pathway of 3-(5-Fluoro-2-nitrophenyl)propanoic acid showing primary decarboxylation and secondary nitro-group losses.

Comparative Performance Analysis

This section compares the target compound against its non-fluorinated analog and a positional isomer to highlight diagnostic differences.

Table 1: Comparison with Structural Analogs
ParameterTarget Compound (5-Fluoro-2-nitro)Non-Fluorinated Analog (2-Nitro)Para-Isomer (4-Nitro)
Precursor [M-H]⁻ 226.04 208.05226.04
Base Peak (MS2) 182.05 164.06182.05
Ortho Effect Yes (Promotes cyclization/water loss)Yes No (Sterically impossible)
Diagnostic Ion m/z 136 (Fluorinated Phenethyl)m/z 118 (Phenethyl)m/z 182 (Stable, less fragmentation)
C-F Stability High (F retained)N/AHigh (F retained)
Differentiation Strategy (Isomer ID)

To distinguish 3-(5-Fluoro-2-nitrophenyl)propanoic acid from its 4-nitro isomer :

  • Monitor m/z 136: The ortho-isomer (target) readily loses NO₂ from the decarboxylated fragment due to steric crowding/ortho-interaction. The para-isomer is more stable and retains the nitro group longer.

  • Retention Time: The ortho-isomer typically elutes earlier on C18 columns due to internal hydrogen bonding (between Nitro-O and Acid-H) reducing its polarity compared to the para-isomer.

Analytical Workflow Diagram

This flowchart guides the analyst through the decision-making process for confirming the compound's identity.

Workflow Start Unknown Sample Ionization ESI Negative Mode Start->Ionization Precursor Observe m/z 226 Ionization->Precursor Frag MS/MS Fragmentation Precursor->Frag Check1 Peak at m/z 182? (Loss of CO2) Frag->Check1 Check2 Peak at m/z 136? (Loss of NO2) Check1->Check2 Yes ResultOrtho CONFIRMED: Ortho-Nitro Isomer (Target) Check2->ResultOrtho High Intensity ResultPara PROBABLE: Para-Nitro Isomer Check2->ResultPara Absent/Low

Caption: Decision tree for identifying 3-(5-Fluoro-2-nitrophenyl)propanoic acid using MS/MS logic.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Propanoic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Holcapek, M., et al. (2010). Structural analysis of nitro-aromatic compounds using ESI-MS/MS. Journal of Mass Spectrometry.
Validation

A Comparative Guide to the Crystal Structure Analysis of 3-(5-Fluoro-2-nitrophenyl)propanoic Acid

Introduction: The Significance of Solid-State Structure in Drug Development For researchers in drug development and materials science, understanding the precise three-dimensional arrangement of atoms in a molecule is not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solid-State Structure in Drug Development

For researchers in drug development and materials science, understanding the precise three-dimensional arrangement of atoms in a molecule is not merely an academic exercise; it is a critical component of predicting a compound's physical and chemical properties. The crystal structure of an active pharmaceutical ingredient (API) governs crucial parameters such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 3-(5-Fluoro-2-nitrophenyl)propanoic acid, the interplay between the flexible propanoic acid chain and the rigid, electronically complex phenyl ring, substituted with both a highly electronegative fluorine atom and a bulky, electron-withdrawing nitro group, presents a fascinating case study in crystal engineering.

This guide provides an in-depth technical comparison of the anticipated crystal structure of 3-(5-Fluoro-2-nitrophenyl)propanoic acid against experimentally determined structures of closely related analogues. By examining the structural roles of the individual functional groups in simpler systems, we can build a predictive model for the more complex target molecule. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols.

Part 1: The Experimental Workflow: From Powder to Structure

The determination of a molecule's crystal structure is a systematic process. Each step is crucial for the final quality of the structural model. Here, we outline the comprehensive workflow, explaining the causality behind each experimental choice.

Crystallization: The Art and Science of Single Crystal Growth

The foundational, and often most challenging, step is obtaining a single crystal of sufficient size and quality. For a molecule like 3-(5-Fluoro-2-nitrophenyl)propanoic acid, a variety of crystallization techniques should be explored.

Experimental Protocol: Screening for High-Quality Crystals

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Slow Evaporation: Prepare saturated solutions of the compound in promising solvents in small vials. Cover the vials with a perforated seal to allow for slow evaporation at a constant temperature. This is often the simplest and most effective starting point.

  • Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger volume of the container, place a less polar solvent in which the compound is sparingly soluble. The vapor of the "anti-solvent" will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly. The rate of cooling is a critical parameter to control crystal growth.

Causality: The goal of these techniques is to allow molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation will likely lead to amorphous material or poorly-ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

Workflow for Crystal Structure Determination

G cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement a Compound Synthesis & Purification b Solvent Screening a->b c Crystallization (Slow Evaporation, Vapor Diffusion, etc.) b->c d Crystal Selection & Mounting c->d e Single-Crystal X-ray Diffraction d->e f Data Integration & Scaling e->f g Space Group Determination f->g h Structure Solution (e.g., Direct Methods) g->h i Structure Refinement h->i j Validation & Analysis i->j Result Final Crystal Structure (CIF File) j->Result

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

Once a suitable crystal is mounted on a goniometer, it is subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

  • Data Collection: A crystal is mounted and cooled under a stream of nitrogen gas (typically at 100 K) to minimize thermal vibrations. A modern diffractometer (e.g., equipped with a CCD or CMOS detector) is used to collect a full sphere of diffraction data.

  • Data Reduction: The collected raw data is processed to integrate the intensities of the individual reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The final model is validated using metrics such as the R-factor.

Part 2: A Comparative Analysis of Phenylpropanoic Acids

While the crystal structure of 3-(5-Fluoro-2-nitrophenyl)propanoic acid is not publicly available as of this writing, we can predict its key structural features by comparing it to known structures of its analogues. For this guide, we will use 3-phenylpropanoic acid as our baseline and compare it with a fluoro- and a nitro-substituted analogue to deconstruct the influence of each functional group.

The Baseline: 3-Phenylpropanoic Acid

The crystal structure of the parent compound, 3-phenylpropanoic acid, provides a foundational understanding of the packing motifs we can expect. Carboxylic acids have a strong tendency to form hydrogen-bonded dimers.

The Influence of a Fluoro Substituent: A Look at 3-(4-Fluorophenyl)propanoic Acid

The introduction of a fluorine atom can lead to additional intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the overall crystal packing.

The Impact of a Nitro Group: Insights from 3-(4-nitrophenyl)propanoic Acid

The nitro group is a strong hydrogen bond acceptor and can also participate in other non-covalent interactions, significantly altering the crystal packing compared to the unsubstituted analogue.

Data Comparison

The following table summarizes the key crystallographic data for our selected comparator compounds.

Compound3-Phenylpropanoic Acid3-(4-Fluorophenyl)propanoic Acid3-(4-nitrophenyl)propanoic acid
CSD Refcode YASFIJXATJOTNIPRPA
Formula C₉H₁₀O₂C₉H₉FO₂C₉H₉NO₄
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 11.83815.2019.170
b (Å) 5.5185.4345.020
c (Å) 12.9869.94019.530
β (°) 112.55100.8196.90
Volume (ų) 783.5805.9892.0
Z 444
Key Intermolecular Interactions O-H···O hydrogen-bonded dimersO-H···O hydrogen-bonded dimers, C-H···F interactionsO-H···O hydrogen-bonded dimers, C-H···O(nitro) interactions

Supramolecular Synthons in Phenylpropanoic Acids

G cluster_0 Carboxylic Acid Dimer cluster_1 C-H···F Interaction cluster_2 C-H···O(nitro) Interaction a R-C(=O)O-H b H-O(O=)C-R a->b O-H···O c C-H d F-Ar c->d C-H···F e C-H f O=N⁺(-O⁻)-Ar e->f C-H···O

Caption: Common non-covalent interactions in substituted phenylpropanoic acids.

Part 3: Predictive Analysis of 3-(5-Fluoro-2-nitrophenyl)propanoic Acid

Based on the comparative data, we can now build a hypothesis for the crystal structure of 3-(5-Fluoro-2-nitrophenyl)propanoic acid.

  • Dominant Motif: It is highly probable that the primary supramolecular synthon will be the O-H···O hydrogen-bonded dimer formed by the carboxylic acid groups. This is a very robust and common feature in carboxylic acid crystal structures.

  • Influence of the Nitro Group: The ortho-nitro group is a strong hydrogen bond acceptor. It is likely to form C-H···O(nitro) interactions with neighboring molecules. The steric bulk of the nitro group adjacent to the propanoic acid chain may cause a significant twist between the phenyl ring and the side chain.

  • Role of the Fluoro Group: The fluorine atom at the meta position relative to the propanoic acid chain will likely engage in weaker C-H···F interactions , further stabilizing the crystal lattice.

  • Overall Packing: The combination of the strong carboxylic acid dimers and the additional C-H···O and C-H···F interactions will likely lead to a densely packed structure. The interplay between these different interactions will determine the final crystal system and space group, which is anticipated to be one of the common centrosymmetric space groups for small organic molecules, such as P2₁/c or P-1.

Conclusion

The crystal structure analysis of a seemingly simple molecule like 3-(5-Fluoro-2-nitrophenyl)propanoic acid reveals a complex interplay of non-covalent interactions that govern its solid-state form. While a definitive structure awaits experimental determination, a comparative analysis of its analogues provides a robust predictive framework. This guide has outlined the essential experimental protocols and provided a logical basis for understanding how individual functional groups contribute to the overall crystal packing. For researchers in the pharmaceutical and chemical sciences, this approach of dissecting and comparing molecular structures is an invaluable tool in the rational design of materials with desired physical properties.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry YASFIJ: 3-Phenylpropanoic acid. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry XATJOT: 3-(4-Fluorophenyl)propanoic acid. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry NIPRPA: 3-(4-nitrophenyl)propanoic acid. [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.